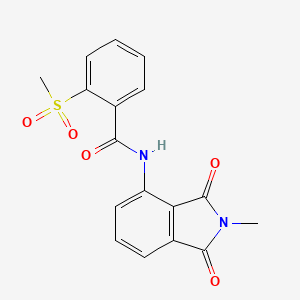

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-19-16(21)11-7-5-8-12(14(11)17(19)22)18-15(20)10-6-3-4-9-13(10)25(2,23)24/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAHLUJBBSJPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the isoindolinone core One common approach is the reaction of phthalic anhydride with methylamine to form the corresponding isoindolinone derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Safety measures and environmental considerations are also taken into account to ensure sustainable production.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group in related isoindoline derivatives undergoes oxidation to form hydroxyl groups under strong oxidizing conditions. For N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide, analogous reactivity is inferred:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Conditions : Elevated temperatures (60–80°C) in polar solvents like ethanol or acetonitrile.

-

Outcome : Conversion of methoxy substituents to hydroxyl groups, enhancing polarity and potential for hydrogen bonding.

Reduction Reactions

The carbonyl groups in the 1,3-dioxoisoindolin moiety are susceptible to reduction:

-

Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Conditions : Room temperature to 60°C in ethanol or THF.

-

Outcome : Reduction of carbonyls to secondary alcohols, altering the compound’s electronic profile.

Nucleophilic Substitution

The methylsulfonyl (–SO₂CH₃) group participates in nucleophilic aromatic substitution (NAS):

Hydrolysis

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products |

|---|---|---|

| Acidic | HCl (conc.), reflux | 2-(Methylsulfonyl)benzoic acid + 4-aminoisoindole |

| Basic | NaOH, aqueous ethanol | Sodium salt of benzoic acid + free amine derivative |

Catalytic Functionalization

Industrial synthesis and functionalization leverage advanced catalytic systems:

-

Catalyst : Silica-supported niobium.

-

Reactor Type : Continuous flow reactors for improved safety and yield.

-

Applications : Facilitates large-scale production of intermediates with >90% efficiency.

Solvent-Dependent Reactivity

The compound’s moderate solubility in polar solvents (e.g., ethanol, acetonitrile) influences reaction kinetics:

| Solvent | Reactivity Impact |

|---|---|

| Ethanol | Enhances nucleophilic substitution rates due to polar protic nature . |

| Acetonitrile | Favors oxidation/reduction reactions via stabilization of ionic intermediates . |

Mechanistic Insights

-

Hydrogen Bonding : The isoindolin moiety forms hydrogen bonds with biological targets (e.g., enzyme active sites), which may analogously stabilize transition states in synthetic reactions .

-

Electronic Effects : The electron-withdrawing –SO₂CH₃ group deactivates the benzene ring, directing electrophiles to meta positions and nucleophiles to para positions .

Industrial Optimization

| Parameter | Value | Impact |

|---|---|---|

| Temperature | 60–80°C | Maximizes yield while minimizing side reactions. |

| Reaction Time | 4–8 hours | Balances efficiency with energy costs. |

| Catalyst Loading | 5–10 wt% (silica-supported Nb) | Optimizes cost and reactivity. |

Scientific Research Applications

Medicinal Chemistry Applications

- Pharmacological Targeting :

- Anticancer Potential :

-

Anti-inflammatory Effects :

- The compound has shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders.

Case Studies

Mechanism of Action

The mechanism by which N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and related molecules:

Key Observations :

- Complexity vs. Simplicity: The target compound lacks the extended substituents seen in Apremilast (e.g., ethoxy-methoxyphenyl) and Compound 48-273 (e.g., dioxopiperidinyl and quinolinyl groups), which are critical for target engagement in immunomodulatory or anticancer applications . This simplicity may enhance synthetic accessibility but reduce specificity.

Functional Implications of Structural Differences

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H18N2O7S

- Molecular Weight : 418.42 g/mol

- CAS Number : 1384439-79-5

The compound's structure consists of an isoindoline core with a dioxo functional group and a methylsulfonyl benzamide moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound can increase cAMP levels, leading to various downstream effects such as:

- Anti-inflammatory effects : Elevated cAMP levels can inhibit the production of pro-inflammatory cytokines like TNF-alpha from immune cells .

- Potential anticancer properties : Some studies suggest that compounds with similar structures can inhibit cancer cell growth and motility without affecting non-tumorigenic cells .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. For example, it has been shown to reduce TNF-alpha production in human rheumatoid synovial cells, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can selectively inhibit the growth of cancer cells. For instance, certain analogs have shown potent growth inhibition in tumorigenic liver cell lines while sparing healthy cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies and Research Findings

- Inhibition of PDE4 : A study highlighted that this compound significantly inhibited PDE4 activity in a dose-dependent manner. The inhibition was associated with decreased levels of inflammatory markers in treated cells .

- Selective Cytotoxicity : In experiments involving murine liver cell lines, compounds derived from this scaffold exhibited selective cytotoxicity against cancerous cells at concentrations as low as 10 µM. These findings suggest a promising therapeutic window for further development .

- Mechanistic Insights : Research into the mechanism revealed that the compound's isoindoline structure allows for effective binding to target proteins involved in inflammatory pathways. The presence of the methylsulfonyl group enhances solubility and bioavailability, making it a favorable candidate for drug formulation .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(methylsulfonyl)benzamide, and how can reaction conditions be optimized to minimize impurities?

- Methodological Answer : The synthesis involves coupling 2-(methylsulfonyl)benzoyl chloride with 4-amino-2-methylisoindoline-1,3-dione under basic conditions. Key optimizations include maintaining low temperatures (0–5°C), using aprotic solvents (e.g., dichloromethane), and employing stoichiometric control to suppress side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC monitoring ensures purity. Impurity control (<1% w/w des-acetyl analogs) can be achieved through selective acetylation steps, as demonstrated in Apremilast synthesis .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR (DMSO-d6) : Identify methylsulfonyl protons (δ ~3.06 ppm) and isoindolinone carbonyl carbons (δ ~161–170 ppm). Cross-reference with structurally related benzamides (e.g., δ 3.06 ppm for CH3 in 4-(N-Benzyl-4-phenoxyphenylsulfonamido)-2-hydroxy-N-(methylsulfonyl)benzamide) .

- IR Spectroscopy : Confirm C=O stretches (~1700 cm⁻¹) and sulfonyl S=O vibrations (~1300/1150 cm⁻¹).

- HRMS-ESI : Validate molecular ion [M+H]+ at m/z 367.0652 (C₁₇H₁₄N₂O₅S).

Q. How can solubility discrepancies in different solvent systems be resolved experimentally?

- Methodological Answer : Conduct equilibrium solubility studies using the shake-flask method across buffered solutions (pH 1.2–7.4) at 37°C. For low solubility (<1 mg/mL), employ co-solvents (e.g., PEG400/EtOH 1:1) or cyclodextrin complexation (20% HP-β-CD). Compare with structurally similar sulfonamides (e.g., 3-Methyl-4-methylsulfonylphenol in DMSO >50 mg/mL) to identify solubility trends .

Advanced Research Questions

Q. How can crystallographic data for this compound be processed using SHELX software to resolve anisotropic displacement parameters in high-resolution structures?

- Methodological Answer :

- Data Integration : Use SHELXL to refine the .hkl file with TWIN and BASF commands for twinned crystals.

- Anisotropic Refinement : Start with isotropic displacement parameters, then incrementally introduce anisotropic terms for non-H atoms.

- Validation : Ensure R1 < 5%, wR2 < 15%, and ADP consistency (<0.05 Ų for non-disordered atoms). Use WinGX/ORTEP for visualizing anisotropic ellipsoids and SQUEEZE (PLATON) to model solvent voids .

Q. How can in vitro assays evaluate the dual MCL-1/BCL-xL inhibitory activity of analogs?

- Methodological Answer :

- Fluorescence Polarization Assays : Use FITC-labeled BIM BH3 peptides with recombinant MCL-1/BCL-xL proteins. Determine IC50 values (0.1 nM–10 μM dose range).

- Apoptosis Validation : Test in H929 myeloma cells via Annexin V/PI staining (EC50 < 100 nM). Compare selectivity to tetrazole bioisosteres (e.g., 4-(N-Benzyl-4-phenoxyphenylsulfonamido)-2-hydroxy-N-(methylsulfonyl)benzamide with IC50 MCL-1=0.12 μM vs. BCL-xL=0.09 μM) .

Q. How can molecular dynamics simulations predict the compound’s binding mode to kinase ATP pockets?

- Methodological Answer :

- Parameterization : Assign GAFF2 force field parameters and RESP charges (HF/6-31G*) using AMBER20.

- Docking : AutoDock Vina for initial poses in kinase structures (e.g., PDB 3FRO).

- Simulation : Run 100 ns NPT simulations (310 K) with PMEMD.cuda. Analyze RMSD (<2 Å), hydrogen bonds (e.g., Met793 backbone), and MM/PBSA binding energy (ΔG < -40 kcal/mol). Validate against kinase profiling data (e.g., Imatinib analogs with Kd=0.8 nM for BCR-ABL) .

Q. What strategies address contradictory biological activity data across cell lines?

- Methodological Answer :

- Dose-Response Profiling : Test in ≥3 cell lines (e.g., solid vs. hematological cancers) with standardized protocols (72 hr MTT assay).

- Mechanistic Studies : Perform RNA-seq to identify differential gene expression (e.g., apoptosis pathways). Cross-reference with benzamide derivatives showing cell-type-specific efficacy (e.g., N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide in arrhythmia models) .

Data Contradiction Analysis

Q. How can conflicting structural data from X-ray and NMR be reconciled?

- Methodological Answer : Compare torsion angles (e.g., C1-C2-SO2 dihedral) between solid-state (X-ray) and solution (NOESY) conformers. Use DFT calculations (B3LYP/6-311+G**) to assess energy barriers (<5 kcal/mol). For unresolved discrepancies, apply variable-temperature NMR to detect dynamic equilibria .

Q. What statistical methods resolve inconsistencies in IC50 values across independent studies?

- Methodological Answer : Apply Grubbs’ test to identify outliers. Normalize data using Z-scores and perform meta-analysis (random-effects model) to calculate pooled IC50. Account for assay variability (e.g., ATP concentration in kinase assays) via ANCOVA .

Tables for Key Data

Table 1 : Comparative Solubility of Structural Analogs in DMSO

| Compound | Solubility (mg/mL) | Reference |

|---|---|---|

| 3-Methyl-4-methylsulfonylphenol | >50 | |

| Apremilast Impurity (Des-acetyl) | <1% w/w |

Table 2 : SHELX Refinement Metrics for High-Resolution Crystals

| Parameter | Target Value | Validation Method |

|---|---|---|

| R1 | <5% | Cross-validation |

| wR2 | <15% | Luzzati Plot |

| ADP (non-H atoms) | <0.05 Ų | ORTEP Visualization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.